1-Trifluoroacetylaminocyclopentanecarboxylic acid

Description

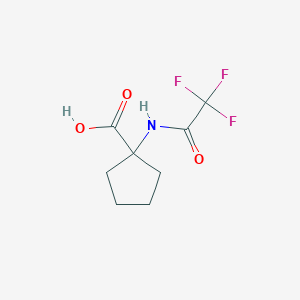

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)5(13)12-7(6(14)15)3-1-2-4-7/h1-4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFDWCFWJQCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Trifluoroacetylaminocyclopentanecarboxylic Acid

Retrosynthetic Analysis of the Cyclopentanecarboxylic Acid Core

A retrosynthetic analysis of 1-Trifluoroacetylaminocyclopentanecarboxylic acid (1) provides a logical framework for devising its synthesis. The primary disconnections involve the cleavage of the amide bond, followed by the disconnection of the amino and carboxyl groups from the cyclopentane (B165970) ring.

A primary disconnection of the trifluoroacetyl group via an amide bond cleavage reveals 1-aminocyclopentanecarboxylic acid (2) as a key intermediate. This simplifies the target molecule to a cyclic α-amino acid.

Further disconnection of the amino and carboxyl groups from the C1 position of the cyclopentane ring in intermediate (2) can be envisioned through transformations equivalent to the reverse of the Strecker or Bucherer-Bergs syntheses. This leads to cyclopentanone (B42830) (3) as a readily available starting material. This retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Disconnection Strategies for the Carboxylic Acid Moiety

The carboxylic acid group can be retrosynthetically traced back to a nitrile functionality, a common precursor in amino acid synthesis. This is a key feature of both the Strecker and Bucherer-Bergs pathways. In the context of the cyclopentane ring, this disconnection points towards a 1-amino-1-cyanocyclopentane intermediate.

Alternatively, direct carboxylation of a cyclopentyl Grignard reagent represents a theoretical disconnection, though this is less practical for the target molecule due to the presence of the amino group. A more viable approach involves the Favorskii rearrangement of a 2-chlorocyclohexanone (B41772), which can yield a cyclopentanecarboxylic acid ester. orgsyn.org

Approaches to the Trifluoroacetylamino Group Installation

The trifluoroacetylamino group is typically installed in the final steps of the synthesis to avoid interference with reactions aimed at constructing the amino acid core. The most direct approach is the trifluoroacetylation of the precursor amino acid, 1-aminocyclopentanecarboxylic acid. This can be achieved using various trifluoroacetylating agents. Common reagents include trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate. The reaction is typically performed in an appropriate solvent, often with a base to neutralize the acid byproduct.

Strategies for Stereocenter Control within the Cyclopentane Ring

The C1 carbon of this compound is a quaternary stereocenter. Classical synthetic routes such as the Strecker and Bucherer-Bergs syntheses, starting from the achiral cyclopentanone, will result in a racemic mixture of the final product. To achieve stereocenter control, several strategies can be employed:

Chiral Resolution: The racemic 1-aminocyclopentanecarboxylic acid can be resolved into its constituent enantiomers using chiral resolving agents, such as chiral acids or bases, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: Chiral auxiliaries can be used to induce stereoselectivity during the synthesis. For instance, a chiral amine could be used in a modified Strecker synthesis to generate an enantiomerically enriched aminonitrile.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For example, an acylase could be used to selectively hydrolyze the N-acetyl derivative of one enantiomer of 1-aminocyclopentanecarboxylic acid.

Direct and Convergent Synthetic Routes

Based on the retrosynthetic analysis, direct and convergent synthetic routes to this compound primarily involve the initial formation of the cyclopentane ring, followed by the introduction of the amino and carboxyl functionalities, and concluding with trifluoroacetylation.

Cyclopentane Ring Formation Strategies

A common and efficient method for the formation of the cyclopentanone precursor is the Dieckmann condensation . organicreactions.orgwikipedia.org This intramolecular Claisen condensation of a diester, such as diethyl adipate, in the presence of a base like sodium ethoxide, yields a β-keto ester, namely ethyl 2-oxocyclopentanecarboxylate. organicchemistrytutor.comgoogle.comoc-praktikum.de Subsequent hydrolysis and decarboxylation of this intermediate provide cyclopentanone. organicchemistrytutor.com

Table 1: Key Reactions in Cyclopentanone Synthesis

| Reaction | Starting Material | Reagents | Product |

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide, followed by acid workup | Ethyl 2-oxocyclopentanecarboxylate |

| Hydrolysis & Decarboxylation | Ethyl 2-oxocyclopentanecarboxylate | Acid or base, heat | Cyclopentanone |

Installation of the Amino Functionality and Subsequent Trifluoroacetylation

With cyclopentanone as the starting material, the simultaneous introduction of the amino and carboxyl functionalities (or their precursors) at the C1 position can be achieved through two classical methods:

Bucherer-Bergs Reaction: This one-pot synthesis involves the reaction of cyclopentanone with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Subsequent hydrolysis of the hydantoin yields the desired 1-aminocyclopentanecarboxylic acid. alfa-chemistry.com

Strecker Synthesis: This method involves the reaction of cyclopentanone with ammonia (B1221849) and hydrogen cyanide (or a cyanide salt) to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnrochemistry.comscribd.com Acid-catalyzed hydrolysis of the nitrile group then affords 1-aminocyclopentanecarboxylic acid.

Once 1-aminocyclopentanecarboxylic acid is obtained, the final step is the trifluoroacetylation of the amino group. This is typically achieved by reacting the amino acid with a suitable trifluoroacetylating agent as detailed in section 1.1.2.

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Cyclopentanone | (NH4)2CO3, KCN | Cyclopentane hydantoin |

| 2 | Cyclopentane hydantoin | H3O+, heat | 1-Aminocyclopentanecarboxylic acid |

| 3 | 1-Aminocyclopentanecarboxylic acid | (CF3CO)2O or CF3COOEt | This compound |

Carboxylic Acid Functionalization Techniques

While the core structure of 1-aminocyclopentanecarboxylic acid is often assembled first, subsequent functionalization of the carboxylic acid group or other parts of the molecule can be a key strategy. One advanced technique involves the direct functionalization of C–H bonds on the cyclopentane ring, guided by the carboxylic acid group.

Recent research has demonstrated that palladium catalysis can enable the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including cyclopentane derivatives. nih.gov This method allows for the introduction of aryl groups at the C3 position of the cyclopentane ring, offering a direct route to complex, functionalized analogues. nih.gov This process utilizes specialized ligands, such as quinuclidine-pyridones, to facilitate the challenging C–H activation step. nih.gov Such a strategy represents a powerful tool for molecular editing, providing a streamlined synthesis for compounds that would otherwise require multi-step procedures. nih.gov For instance, this approach has been used in the one-step synthesis of inhibitors for enzymes like aldo-keto reductase family 1 members C1 and C3 (AKR1C1 and AKR1C3). nih.gov

| Functionalization Method | Reagents/Catalyst | Position Functionalized | Ring Size | Ref. |

| Transannular C–H Arylation | Pd(OAc)₂, Sulfonamide-pyridone ligand, Aryl iodide | γ-methylene C-H | Cyclobutane to Cyclooctane | nih.gov |

Asymmetric Synthetic Approaches

Creating enantiomerically pure this compound requires asymmetric synthesis, where the three-dimensional arrangement of atoms at the C1 stereocenter is precisely controlled. Several major strategies are employed to achieve this: the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the structure of an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is a cornerstone of asymmetric synthesis.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org In the context of synthesizing α-amino acids, a chiral glycine (B1666218) equivalent is often alkylated. For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org The α-proton of this amide can be removed by a base to form an enolate, which then reacts with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Another powerful approach involves the 1,3-dipolar cycloaddition of a chiral nitrone (acting as a glycine equivalent) with an alkene. bohrium.com The use of auxiliaries derived from D- and L-menthone can provide access to both diastereomers of the final amino acid product. bohrium.com

Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature | Ref. |

|---|---|---|---|

| Oxazolidinones | Asymmetric aldol (B89426) reactions, Alkylation | Forms a chiral enolate, directing electrophilic attack. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide; the methyl group directs the stereochemistry of alkylation. | wikipedia.org |

| 8-Phenylmenthol | Asymmetric synthesis | Used as a chiral nucleophile in stereoselective reactions. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

Enantioselective catalysis utilizes a chiral catalyst to control the stereochemistry of a reaction, producing an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient as only a small amount of the chiral catalyst is needed to generate a large quantity of the chiral product.

For the synthesis of cyclic amino acids and their derivatives, several catalytic asymmetric methods have been developed. One key strategy is the enantioselective functionalization of a pre-existing cyclopentene (B43876) ring. For example, a domino process initiated by the intramolecular nucleopalladation of an alkyne, followed by an oxidative Heck reaction with a prochiral cyclopentene, can produce indole-cyclopentene conjugates with high diastereo- and enantioselectivity. nih.gov This reaction is catalyzed by a palladium complex featuring a chiral bidentate pyrox ligand. nih.gov

Another innovative approach involves an alkylidene carbene 1,5-C-H insertion reaction. nih.govresearchgate.net This method can be used to construct the spiro[4.4]azanonane core, which is related to the cyclopentane amino acid structure, with excellent control of stereochemistry. researchgate.net Furthermore, asymmetric Brønsted acid catalysis can be employed for the cyclization of 2-alkenylbenzaldimines to yield 1-aminoindene derivatives with high enantioselectivity, demonstrating the power of chiral catalysts in forming cyclic amine structures. rsc.org

When an asymmetric synthesis is not employed, the product is typically a racemic mixture, containing equal amounts of both enantiomers. openstax.org The separation of these enantiomers is a process known as resolution. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. libretexts.org

The most common method for resolving a racemic carboxylic acid is to convert the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org This is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine (B1667951) or quinine. openstax.orglibretexts.org The reaction forms a pair of diastereomeric salts (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base). openstax.org These salts can then be separated by fractional crystallization. openstax.org After separation, a strong acid is used to protonate the carboxylate, regenerating the individual, enantiomerically pure carboxylic acids. openstax.orglibretexts.org

Besides classical chemical resolution, enzymatic methods can also be employed. For instance, the enzymatic hydrolysis of a bicyclic β-lactam, a precursor to cis-2-aminocyclopentanecarboxylic acid, can achieve resolution, providing access to the chiral amino acid. nih.gov

Chemical Reactivity and Functional Group Transformations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications, including activation, reduction, and removal.

Formation of Activated Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides, esters, amides)

The conversion of the carboxylic acid to a more reactive derivative is a cornerstone of its chemistry, enabling the formation of new bonds, particularly with nucleophiles. N-trifluoroacetyl (TFA) protected amino acids can be transformed into various activated species. A common strategy involves the in-situ generation of a mixed anhydride (B1165640) by reacting the carboxylic acid with trifluoroacetic anhydride. acs.org This activated intermediate can then be used in reactions like Friedel-Crafts acylation. acs.org

Another widely used method is the formation of active esters, such as N-hydroxysuccinimide (OSu) esters. These are stable enough to be isolated but highly reactive towards amine nucleophiles, making them valuable reagents in peptide synthesis and for creating other amide derivatives. arkat-usa.org The trifluoroacetyl protecting group is compatible with the conditions required for OSu ester formation and subsequent acylation reactions. arkat-usa.org Amide bond formation can also be achieved through direct coupling of the carboxylic acid with an amine using standard coupling reagents or by converting the acid to an acyl chloride or N-acylpyrazole.

| Derivative Type | Activating Reagent(s) | Typical Application | Reference |

|---|---|---|---|

| Mixed Anhydride | Trifluoroacetic anhydride (TFAA) | Friedel-Crafts acylation | acs.org |

| N-Hydroxysuccinimide (OSu) Ester | N-Hydroxysuccinimide, DCC or EDC | Amide bond formation (Peptide synthesis) | arkat-usa.org |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | General acylation reactions | acs.org |

| N-Acylpyrazole | Carbonyldiimidazole (CDI) | α-Functionalization followed by amidation/esterification |

Reduction Reactions of the Carboxyl Group

The carboxyl group of N-protected amino acids can be reduced to a primary alcohol, yielding the corresponding amino alcohol. This transformation requires potent reducing agents as sodium borohydride (B1222165) (NaBH₄) is generally ineffective for reducing carboxylic acids directly. benthamopen.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, efficiently converting N-protected amino acids to their corresponding alcohols in solvents like tetrahydrofuran (B95107) (THF). orgsyn.orgwikipedia.orgmasterorganicchemistry.com Borane reagents, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complexes, are also effective and can offer different selectivity profiles compared to hydride reagents. orgsyn.orgacsgcipr.org Additionally, methods have been developed that use sodium borohydride in combination with activating agents like iodine (I₂) or various acids, which can also achieve the desired reduction. google.comstackexchange.com A more recent, safer alternative involves the use of ammonia-borane catalyzed by titanium tetrachloride. organic-chemistry.org These methods are generally applicable to N-TFA protected amino acids, allowing for the synthesis of 1-(trifluoroacetylamino)cyclopentylmethanol.

| Reagent System | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Strong, non-selective reducing agent | orgsyn.orgwikipedia.orgmasterorganicchemistry.com |

| Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | Effective for amino acids, reduces odor concerns | orgsyn.org |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | Activates NaBH₄ for carboxylic acid reduction | stackexchange.com |

| Ammonia-borane (NH₃BH₃) / TiCl₄ (cat.) | Diethyl ether | Safer, air and moisture-stable system | organic-chemistry.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be accomplished through modern synthetic methods, particularly those involving radical intermediates. One such approach is the photochemical dethiocarboxylation. In this method, the N-protected amino acid is first converted to a thioacid. Subsequent irradiation with UV or visible light, in the presence of a photoinitiator, generates a radical species that eliminates carbonyl sulfide (COS), resulting in the decarboxylated product. This method is noted for its mild conditions and tolerance of common protecting groups.

Transformations Involving the Trifluoroacetylamino Group

The trifluoroacetylamino group serves as both a protecting group and a point of further functionalization. Its electronic properties are key to its reactivity.

Hydrolysis and Deprotection Strategies

The trifluoroacetyl (TFA) group is a widely used protecting group for amines because it can be readily removed under specific conditions. Deprotection is most commonly achieved via basic hydrolysis. arkat-usa.org Reagents such as potassium carbonate or lithium hydroxide (B78521) in aqueous methanol (B129727) can effectively cleave the amide bond to reveal the free amine. acs.orgresearchgate.net The TFA group is generally stable to acidic conditions, but can be hydrolyzed under forcing conditions such as strong acid at high temperatures. organic-chemistry.org In some contexts, particularly with adjacent functionalities that can participate intramolecularly, the amide bond can exhibit unexpected instability even under mildly acidic conditions, such as with trifluoroacetic acid (TFA) and water mixtures. nasa.gov Enzymatic hydrolysis using acylase I has also been reported for the cleavage of N-trifluoroacetyl groups from various amino acids. nih.gov

Nucleophilic Substitutions at the Nitrogen Atom

Direct nucleophilic substitution at an unactivated amide nitrogen is not a typical reaction pathway. However, the strong electron-withdrawing effect of the CF₃ group makes the N-H proton of the trifluoroacetylamino group significantly acidic. This increased acidity allows for deprotonation by a suitable base to form an amidate anion. This anion can then act as a nucleophile, enabling transformations such as alkylation at the nitrogen atom. For instance, site-specific methylation of the trifluoroacetamide (B147638) nitrogen can be achieved under Mitsunobu reaction conditions, which involve deprotonation followed by reaction with an electrophile. google.com This deprotonation-alkylation sequence represents a key transformation involving nucleophilic substitution at the nitrogen center, allowing for the synthesis of N-alkylated derivatives. google.com

Reactions Mediated by the Trifluoroacetyl Group's Electronic Properties

The trifluoroacetyl group (TFA) is a powerful modulator of reactivity due to the strong inductive electron-withdrawing effect of its three fluorine atoms. This property renders the trifluoroacetyl moiety exceptionally stable and makes it a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. acs.orgresearchgate.net Its stability allows it to withstand a variety of reaction conditions, including strongly acidic nitration/nitrolysis environments, while being readily cleavable under mild basic conditions, such as using potassium carbonate in aqueous methanol, or in some cases, with acids like p-toluenesulfonic acid. acs.orgacs.org

The primary influence of the trifluoroacetyl group on the reactivity of 1-Trifluoroacetylaminocyclopentanecarboxylic acid is the modification of the adjacent amide bond. The strong -I effect of the CF₃ group significantly decreases the electron density on the amide nitrogen and carbonyl carbon. This has several consequences:

Decreased Nucleophilicity of Nitrogen: The amide nitrogen is rendered significantly less nucleophilic and basic compared to a standard alkyl or acetyl amide, preventing it from participating in many typical amine reactions.

Increased Electrophilicity of the Carbonyl Carbon: The amide carbonyl carbon becomes more electrophilic, although it remains less reactive than a ketone or ester carbonyl.

Increased Acidity of the N-H Proton: The electron-withdrawing nature of the group enhances the acidity of the amide proton, facilitating deprotonation under suitable basic conditions.

While native amide bonds are generally very stable, studies on other N-acyl amino amides have shown that the electronic nature of the N-acyl group can influence the hydrolytic stability of other amide bonds within a molecule, particularly under acidic conditions like those used for cleavage from solid-phase resins. nih.govacs.org However, the N-trifluoroacetyl amide bond itself is known for its robustness, serving as a reliable protecting group that can be selectively removed without affecting other sensitive functionalities. google.com

Reactivity of the Cyclopentane (B165970) Ring

The saturated carbocyclic framework of the cyclopentane ring is generally unreactive. However, the presence of the carboxylic acid and N-trifluoroacetylamino substituents at the C1 position allows for specific transformations at other positions on the ring, known as peripheral positions.

Functionalization of Peripheral Positions

A significant advancement in the functionalization of saturated carbocyclic rings is the development of palladium-catalyzed transannular C–H activation. nih.gov This methodology enables the direct and site-selective introduction of functional groups at C(sp³)–H bonds remote from a directing group. nih.govsubstack.com In the case of this compound, the carboxylic acid moiety can serve as an effective directing group to functionalize the methylene (B1212753) (CH₂) groups of the cyclopentane ring.

Research has demonstrated the highly effective γ-C–H arylation of various cyclopentane carboxylic acid derivatives. nih.govresearchgate.net Using a palladium catalyst in conjunction with a specially designed quinuclidine-pyridone ligand (L1), it is possible to achieve excellent regioselectivity for the γ-position (C3 and C4) over the more abundant β-positions (C2 and C5). nih.govresearchgate.net This transformation is valuable for creating complex, three-dimensional structures from simple cyclic precursors. The reaction proceeds with a range of aryl iodides, tolerating diverse electronic properties.

Interactive Table: Palladium-Catalyzed γ-C–H Arylation of Cyclopentane Carboxylic Acid Derivatives

| Substrate | Aryl Iodide Coupling Partner | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 1-Propylcyclopentane-1-carboxylic acid | 1-Iodo-4-methoxybenzene | 1-Propyl-3-(4-methoxyphenyl)cyclopentane-1-carboxylic acid | 72 | nih.gov |

| 1-Propylcyclopentane-1-carboxylic acid | 1-Fluoro-4-iodobenzene | 1-Propyl-3-(4-fluorophenyl)cyclopentane-1-carboxylic acid | 68 | nih.gov |

| 1-Propylcyclopentane-1-carboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | 1-Propyl-3-(4-(trifluoromethyl)phenyl)cyclopentane-1-carboxylic acid | 65 | nih.gov |

| 1-Propylcyclopentane-1-carboxylic acid | Methyl 4-iodobenzoate | Methyl 4-(1-propyl-1-carboxycyclopentan-3-yl)benzoate | 61 | nih.gov |

| 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | 1-Iodo-4-methoxybenzene | 1,3-Bis(4-methoxyphenyl)cyclopentane-1-carboxylic acid | 70 | nih.gov |

Data sourced from studies on related cyclopentane carboxylic acids, demonstrating the scope of the transannular C-H arylation methodology. nih.gov

Ring-Opening and Ring-Expansion Reactions

The cyclopentane ring is significantly more stable than its smaller counterparts, cyclopropane (B1198618) and cyclobutane, due to lower ring strain. Consequently, ring-opening and ring-expansion reactions of the saturated cyclopentane scaffold are energetically unfavorable and require harsh conditions. arxiv.org

Thermal ring-opening of cyclopentane typically proceeds via a high-energy biradical mechanism, leading to products like 1-pentene. arxiv.org Such reactions are not common in standard laboratory synthesis. Similarly, ring expansion of a cyclopentane to a cyclohexane (B81311) derivative is not a facile process without specific activating functional groups. Methodologies for ring expansion often involve the rearrangement of a smaller ring to a cyclopentane (e.g., rearrangement of cyclobutylcarbinyl cations) or the ring contraction of a larger ring, such as the Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) to form a cyclopentanecarboxylic acid derivative. wikipedia.org

Recently, novel photochemical or electrochemical methods for the carbonylative ring expansion of cyclic carboxylic acids via a spin-center shift mechanism have been developed. chemrxiv.org In principle, such a strategy could be applied to this compound to incorporate the exocyclic carboxyl group into the ring, thereby forming a six-membered lactam, but specific applications to this substrate have not been reported.

Stereospecific Transformations of the Cyclopentane Scaffold

Achieving stereocontrol in the functionalization of the cyclopentane ring is a key challenge in synthetic chemistry. While the parent compound this compound is achiral, stereospecific transformations can be envisioned on unsaturated precursors or derivatives where stereocenters are already present.

The synthesis of stereoisomers of related aminocyclopentanecarboxylic acids provides a blueprint for how stereocontrol can be achieved. nih.gov Key strategies often involve:

Stereoselective Addition to Alkenes: Starting from a cyclopentene (B43876) precursor, stereoselective reactions such as catalytic hydrogenation, dihydroxylation, or epoxidation can install new stereocenters with high fidelity. For example, aza-Michael additions to cyclopentene carboxylic esters have been used to create polyhydroxylated cyclopentane β-amino acids stereoselectively. nih.gov

Substrate-Controlled Diastereoselectivity: In derivatives that are already chiral, existing stereocenters can direct the approach of reagents to a specific face of the cyclopentane ring, leading to the formation of one diastereomer over another. The transannular C-H arylation discussed previously can exhibit diastereoselectivity based on the substrate's existing stereochemistry. nih.gov

Resolution: Classical resolution of racemic mixtures or enzymatic resolution can be used to isolate specific stereoisomers.

These established principles of stereocontrol, while not reported specifically for transformations on the saturated ring of this compound, represent the primary approaches that would be utilized to achieve stereospecific transformations of its cyclopentane scaffold.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Studies for Structural Assignments

Spectroscopic methods provide detailed insights into the molecular framework, electronic environment, and dynamic processes of the molecule in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of cyclic molecules like 1-Trifluoroacetylaminocyclopentanecarboxylic acid. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope and twist forms. The orientation of the bulky trifluoroacetylamino and carboxylic acid groups at the C1 position significantly influences this equilibrium.

In studies of similar cyclic carboxylic acids, vicinal proton-proton coupling constants (³JHH) are paramount for determining conformational populations. researchgate.netnih.gov By comparing experimentally obtained ³JHH values with those predicted for different theoretical conformations (e.g., using Karplus-type equations), the predominant pucker of the cyclopentane ring and the pseudo-axial or pseudo-equatorial orientation of substituents can be established. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, helping to distinguish between different spatial arrangements and identify the preferred rotamers of the trifluoroacetylamino group. nih.gov The presence of the amide bond introduces the possibility of cis and trans isomers, which often exist in equilibrium and can be identified by distinct sets of signals in ¹H and ¹³C NMR spectra, a phenomenon well-documented for N-acylated amino acids. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Polar Solvent (e.g., DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| COOH | ~12.0 - 13.0 | ~175 | Broad singlet |

| NH | ~9.0 - 10.0 | - | Singlet |

| CH₂ (C2, C5) | ~2.0 - 2.2 | ~35 | Multiplet |

| CH₂ (C3, C4) | ~1.7 - 1.9 | ~25 | Multiplet |

| C1 | - | ~70 | Quaternary Carbon |

| CO (Amide) | - | ~158 (q, J ≈ 37 Hz) | Quartet due to coupling with ³F |

| CF₃ | - | ~116 (q, J ≈ 288 Hz) | Quartet due to coupling with ¹⁹F |

Note: These are estimated values based on analogous structures. Actual values may vary. The quartet (q) multiplicity for carbonyl and CF₃ carbons arises from coupling to the three fluorine atoms.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information on functional groups and intermolecular interactions, particularly hydrogen bonding. nih.gov For this compound, the spectra are dominated by vibrations of the carboxylic acid and amide moieties.

The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of strong intermolecular hydrogen bonding that forms dimeric structures in the solid state or in non-polar solvents. mdpi.com The C=O stretching frequency of the carboxylic acid is a sensitive probe of its environment; a non-hydrogen-bonded (monomeric) carbonyl typically absorbs around 1760 cm⁻¹, whereas a hydrogen-bonded dimer shows a significant shift to lower wavenumbers, around 1700-1720 cm⁻¹. nih.gov

The amide group presents its own characteristic bands: the N-H stretch is found near 3300 cm⁻¹, while the amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) appear around 1650-1680 cm⁻¹ and 1530-1550 cm⁻¹, respectively. The positions of these bands are also influenced by hydrogen bonding, where the N-H group can act as a hydrogen bond donor and the amide carbonyl as an acceptor. nih.gov The strong electron-withdrawing nature of the CF₃ group is expected to increase the frequency of the amide C=O stretch compared to a non-fluorinated analogue.

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Remarks |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, indicates H-bonding |

| N-H stretch (Amide) | ~3300 | Moderately broad |

| C=O stretch (Carboxylic Acid) | 1700 - 1720 | H-bonded dimer form |

| C=O stretch (Amide I) | 1650 - 1680 | Position sensitive to H-bonding and CF₃ group |

| N-H bend (Amide II) | 1530 - 1550 | Coupled C-N stretch |

| C-F stretches | 1100 - 1300 | Multiple strong, characteristic bands |

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation patterns upon ionization. For this compound, electrospray ionization (ESI) would likely be the method of choice.

In negative ion mode ESI-MS/MS, the parent ion [M-H]⁻ would be expected. A primary fragmentation pathway for perfluorinated carboxylates is the loss of carbon dioxide (CO₂), a 44 Da neutral loss, to form a perfluoroalkyl anion. nih.gov Subsequent fragmentation could involve the loss of the trifluoroacetyl group or cleavages within the cyclopentane ring.

In positive ion mode, the protonated molecule [M+H]⁺ would undergo characteristic fragmentations. Common losses for carboxylic acids include the neutral loss of water (H₂O, 18 Da) and formic acid (HCOOH, 46 Da). libretexts.org Amide bonds can also cleave, leading to fragments corresponding to the acylium ion or the amine fragment. The cyclopentane ring can undergo ring-opening followed by successive losses of small neutral molecules like ethene. The presence of the trifluoromethyl group provides a distinct isotopic signature and can lead to characteristic fragments. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 241.16 g/mol )

| Ion Mode | Precursor Ion (m/z) | Key Fragment (m/z) | Proposed Neutral Loss |

| Positive | [M+H]⁺ (242.1) | 224.1 | H₂O |

| Positive | [M+H]⁺ (242.1) | 196.1 | HCOOH |

| Positive | [M+H]⁺ (242.1) | 145.1 | CF₃CONH₂ |

| Negative | [M-H]⁻ (240.1) | 196.1 | CO₂ |

| Negative | [M-H]⁻ (240.1) | 127.1 | CF₃COOH |

Solid-State Structural Investigations

While spectroscopic methods describe the molecule in solution or the gas phase, solid-state techniques provide an unambiguous picture of its structure and intermolecular organization in the crystalline form.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule, confirming the ring pucker and the relative orientation of the substituents. mdpi.com

Often, obtaining crystals of a carboxylic acid suitable for X-ray diffraction can be challenging. In such cases, derivatives like esters (e.g., p-bromobenzyl ester) are synthesized, as they frequently exhibit better crystallization properties. rsc.org The structural information obtained from a derivative provides a robust model for the core molecular skeleton. The resulting crystal structure would serve as the ultimate benchmark for validating the conformational preferences inferred from spectroscopic and computational studies.

Table 4: Representative Crystallographic Data (Hypothetical)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 98.5 |

| Volume (ų) | 1215 |

| Z (molecules/unit cell) | 4 |

Note: This table presents hypothetical data typical for a small organic molecule and is for illustrative purposes only.

The arrangement of molecules within a crystal lattice is dictated by a variety of intermolecular interactions. nih.gov For this compound, hydrogen bonding is expected to be the dominant directional force governing the crystal packing.

The carboxylic acid groups are highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds, a classic and robust supramolecular synthon. mdpi.com Additionally, the amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen can act as an acceptor, potentially forming extended chains or sheets that link the carboxylic acid dimers. nih.gov

Conformational Landscapes and Dynamics

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. This flexibility arises from three primary sources: the puckering of the cyclopentane ring, the rotation of the trifluoroacetylamino and carboxylic acid substituents, and the influence of hydrogen bonding. A detailed analysis of these factors provides insight into the molecule's preferred three-dimensional structures.

Ring Conformations of the Cyclopentane Moiety

Unlike six-membered rings which have a clear low-energy chair conformation, five-membered rings like cyclopentane possess a more complex and dynamic conformational profile. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. libretexts.org To alleviate this strain, the cyclopentane ring puckers out of the plane. libretexts.org The two most representative conformations are the "envelope" (possessing C_s symmetry) and the "half-chair" or "twist" (possessing C_2 symmetry). worldscientific.comacs.org

In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane. libretexts.orgdalalinstitute.com In the half-chair conformation, three atoms are coplanar, with one atom puckered above the plane and another below. acs.org For unsubstituted cyclopentane, the energy barrier between these forms is very low, leading to a rapid interconversion process known as pseudorotation, where the pucker appears to rotate around the ring. worldscientific.com

However, the introduction of substituents, particularly two on the same carbon as in this compound, creates a significant barrier to pseudorotation. worldscientific.com This substitution typically locks the ring into one or a few stable, low-energy conformations. The bulky trifluoroacetylamino and carboxylic acid groups at the C1 position will sterically favor conformations where the C1 carbon is puckered out of the plane of the other four carbons (an envelope conformation) or is part of the central, coplanar three-atom segment in a half-chair. This puckering helps to minimize steric hindrance between the substituents and the adjacent ring hydrogens. The exact preferred conformation would be a balance between minimizing torsional strain within the ring and minimizing steric interactions involving the large substituents. acs.org

Rotational Barriers of Substituents

The carboxylic acid group has two main rotational barriers to consider: rotation around the C1(ring)-C(carboxyl) bond and rotation around the C(carboxyl)-OH bond. The barrier for the rotation of the entire -COOH group relative to the ring is influenced by steric interactions with the adjacent trifluoroacetylamino group and ring hydrogens. The rotation of the hydroxyl proton around the C-O bond is a well-characterized phenomenon. In analogous cyclic amino acids, this O-H rotational barrier has been calculated to be in the range of 12-14 kcal/mol, indicating that at room temperature, rotation is significantly restricted, favoring a planar arrangement of the carboxylic acid group. nih.gov

The trifluoroacetylamino group also presents multiple rotational barriers. Rotation around the C1(ring)-N bond determines the orientation of the amide group relative to the ring. More significantly, the C-N bond of an amide has considerable partial double-bond character, which results in a high rotational barrier. This barrier, typically between 15-25 kcal/mol, restricts the atoms of the amide group (-C(=O)NH-) to a planar arrangement. nih.gov Further complexity is introduced by the rotation of the trifluoromethyl (CF3) group around the C-CF3 bond. While often considered a "free rotor," the CF3 group does have a small rotational barrier that can be influenced by the local steric and electronic environment. researchgate.net

| Bond | Functional Group | Typical Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C(amide)-N | Amide | 15 - 25 | nih.gov |

| C(carboxyl)-OH | Carboxylic Acid | 12 - 14 | nih.gov |

Influence of Hydrogen Bonding on Conformation

Hydrogen bonding plays a crucial role in dictating the conformational preferences of this compound, both intramolecularly and intermolecularly.

Intramolecular Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl C=O of the amide), as well as a strong donor (the O-H of the carboxylic acid) and acceptor (the C=O of the carboxylic acid). This arrangement allows for the possibility of an intramolecular hydrogen bond forming between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton (O-H) and the amide carbonyl oxygen. The formation of such a bond would create a pseudo-cyclic structure, severely restricting the rotational freedom of both substituents and locking them into a specific orientation relative to each other. This, in turn, would strongly influence the preferred puckering conformation of the cyclopentane ring.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be the dominant non-covalent interactions. The carboxylic acid group is particularly prone to forming strong O-H···O=C hydrogen bonds, often resulting in the formation of centrosymmetric dimers. nih.gov Furthermore, the amide N-H group can act as a donor, and the amide carbonyl oxygen can act as an acceptor, leading to extended chains or networks of molecules. researchgate.netnih.gov These powerful intermolecular forces can dictate the molecular conformation in the crystal lattice, which may differ from the lowest-energy conformation of an isolated molecule in the gas phase. The interplay between satisfying strong intermolecular hydrogen bonds and achieving a low-energy intramolecular conformation determines the final solid-state architecture. rsc.org

Stereochemical Aspects and Chirality

Absolute and Relative Stereochemistry

The absolute configuration at the C1 stereocenter defines the enantiomers of 1-Trifluoroacetylaminocyclopentanecarboxylic acid. The relative stereochemistry would become a factor if additional stereocenters were present on the cyclopentane (B165970) ring, leading to the possibility of diastereomers. However, for the parent compound, the focus remains on the enantiomeric pair.

The determination of the enantiomeric excess (ee) is crucial in the synthesis and application of chiral compounds. For N-trifluoroacetylated amino acids, several analytical techniques are employed to quantify the proportion of each enantiomer in a mixture.

One of the most common and reliable methods is chiral chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). N-trifluoroacetyl-O-alkyl esters of amino acids are volatile derivatives well-suited for enantioselective GC analysis. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. For instance, a comprehensive two-dimensional GC method has been developed for the resolution and quantification of N-trifluoroacetyl-O-methyl ester derivatives of various amino acids, achieving accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is another powerful technique. For N-trifluoroacetyl amino acid derivatives, bis-thiourea-based chiral sensors have been shown to be effective for enantiodiscrimination via ¹⁹F NMR. nih.gov The different chemical environments experienced by the trifluoromethyl groups of the two enantiomers when interacting with the chiral sensor lead to distinct signals, allowing for their quantification. The chemical shift non-equivalence (ΔΔδ) is a measure of the enantiodiscriminating efficiency. nih.gov

Table 1: ¹⁹F NMR Enantiodiscrimination of N-TFA Amino Acid Derivatives with a Bis-Thiourea Chiral Sensor nih.gov

| N-TFA Amino Acid Derivative | ΔΔδ (ppm) at 15 mM | Enantioresolution Quotient (E) |

| Phenylalanine | 0.284 | 47.3 |

| Leucine | 0.231 | 38.5 |

| Valine | 0.211 | 35.2 |

| Alanine (B10760859) | 0.187 | 31.2 |

While this compound itself does not have diastereomers unless substituted, the principles of diastereoselective control are fundamental in the synthesis of its precursors or more complex analogs. For instance, in the synthesis of substituted 1-aminocyclopentanecarboxylic acid derivatives, controlling the stereochemistry of multiple centers on the cyclopentane ring is a significant challenge.

Enantioselective synthesis of related compounds, such as (1S, 3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been achieved through key steps that control diastereoselectivity. researchgate.net These strategies often involve the use of chiral auxiliaries or catalysts to direct the formation of one diastereomer over another. For example, an acid-catalyzed N-acyl iminium ion cyclization followed by a highly diastereoselective reduction can be employed to construct a cis-2,5-disubstituted pyrrolidine (B122466) core, which can then be converted to the desired cyclopentane amino acid. researchgate.net

Chiral Pool and Auxiliary Strategies

The synthesis of enantiomerically pure this compound can be approached through chiral pool synthesis, starting from an already enantiomerically pure precursor, or by using chiral auxiliaries to guide stereoselective transformations. However, resolution of a racemic mixture is a more common and practical approach.

Derivatization of the racemic amino acid with a chiral reagent is a classical method for enantiomeric resolution. This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard techniques like crystallization or chromatography. libretexts.orgwikipedia.org

For a carboxylic acid like the target compound, a chiral amine can be used as the resolving agent. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. libretexts.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951), strychnine, and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethanamine. libretexts.orglibretexts.org

Alternatively, the carboxylic acid group can be derivatized with a chiral alcohol to form diastereomeric esters, which can then be separated by chromatography. beilstein-journals.org After separation, the chiral auxiliary is removed to yield the pure enantiomers of the original acid.

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids nih.govresearchgate.net

| Chiral Derivatizing Agent | Type of Diastereomer Formed | Separation Method |

| (S)-Anabasine | Amides | LC-MS/MS |

| (R)- or (S)-1-Phenylethylamine | Salts | Fractional Crystallization |

| L-(-)-Menthol | Esters | HPLC |

The resolution of racemic 1-aminocyclopentanecarboxylic acid, the precursor to the title compound, is a well-established process. The subsequent trifluoroacetylation would then yield the enantiomerically pure target compound.

Diastereomeric Salt Formation: This is a widely used method for the resolution of racemic amino acids and carboxylic acids. nih.govrsc.org The process involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. mdpi.com Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid.

Chromatographic Resolution: Chiral HPLC is a powerful tool for the direct separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. For N-acylated amino acids, polysaccharide-based and cyclodextrin-based CSPs are often effective. nih.gov Additionally, ligand-exchange chromatography can be employed for the resolution of amino acids. scas.co.jp

Computational and Theoretical Investigations

Quantum Chemical Calculations

No specific studies were found that detailed the quantum chemical properties of 1-Trifluoroacetylaminocyclopentanecarboxylic acid.

Electronic Structure and Bonding Analysis

Information regarding the electronic structure, molecular orbital analysis, charge distribution, or bonding characteristics of this compound derived from quantum chemical calculations is not available in the searched scientific literature.

Energetics of Reaction Pathways and Transition States

No published research was identified that investigates the energetics of reaction pathways, reaction mechanisms, or the characterization of transition states involving this compound through computational methods.

Spectroscopic Property Predictions

There are no available theoretical predictions of spectroscopic properties such as NMR, IR, or UV-Vis spectra for this compound based on computational calculations.

Molecular Modeling and Dynamics

No specific molecular modeling or molecular dynamics simulations for this compound have been reported in the available literature.

Conformational Searching and Energy Minimization

Detailed conformational analysis, identification of low-energy conformers, or potential energy surface scans for this compound are not documented in the searched scientific papers.

Docking Studies (non-biological) for Supramolecular Assembly

No computational docking studies investigating the non-biological, supramolecular assembly of this compound with other molecules or surfaces were found.

Simulation of Reaction Mechanisms

Computational and theoretical investigations detailing the simulation of reaction mechanisms specifically for the formation or transformation of this compound are not extensively documented in publicly accessible scientific literature. General principles of computational chemistry, particularly Density Functional Theory (DFT), are often employed to model analogous reactions, such as the N-acylation of amino acids.

In a typical theoretical study of an N-acylation reaction, researchers would model the reactants, transition states, and products to determine the reaction pathway and energy barriers. For a hypothetical reaction forming this compound, a computational study might investigate the mechanism of trifluoroacetylation of 1-aminocyclopentanecarboxylic acid. This would involve mapping the potential energy surface for the nucleophilic attack of the amino group on the trifluoroacetylating agent.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from a computational study of a generic N-acylation reaction. Note: The following data is hypothetical and for illustrative purposes only.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | Amino acid + Acylating agent | 0.00 | N/A |

| Transition State | Formation of tetrahedral intermediate | +15.2 | N-C: 1.85, C-O: 1.35 |

| Product | N-acylated amino acid | -5.8 | N-C: 1.34 |

Such a table would typically be accompanied by visualizations of the molecular structures at each stage of the reaction, showing the changes in bond lengths and angles as the reaction progresses. Without specific research on this compound, a more detailed analysis is not possible at this time.

Applications in Advanced Organic Synthesis As a Building Block

Incorporation into Complex Organic Architectures

The rigid cyclopentane (B165970) scaffold of 1-trifluoroacetylaminocyclopentanecarboxylic acid makes it an attractive component for the synthesis of highly organized molecular structures. Its incorporation can pre-organize sections of a molecule into a desired conformation, reducing the entropic penalty associated with folding and enhancing binding affinities in biological systems or promoting specific packing in materials.

One of the primary applications of this building block is in the synthesis of constrained cyclic peptides and peptidomimetics. Natural peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential. Introducing constrained amino acids like Acpc can address these issues. The cyclopentane ring restricts the possible values of the peptide backbone dihedral angles (phi, φ, and psi, ψ), forcing the peptide chain to adopt a more defined and stable conformation, often inducing β-turns or helical structures. nih.govnih.gov

This conformational restriction is crucial for designing peptides that can bind with high affinity and selectivity to biological targets such as receptors or enzymes. The synthesis typically involves standard peptide coupling protocols where the N-trifluoroacetyl protected Acpc is coupled with other amino acids. The trifluoroacetyl group can be removed under specific conditions to allow for further chain elongation before a final cyclization step. The choice of protecting group is critical; for instance, in solid-phase peptide synthesis (SPPS), Fmoc or Boc protecting groups are more commonly utilized due to their specific cleavage conditions.

Table 1: Comparison of Common N-Protecting Groups for 1-Aminocyclopentanecarboxylic Acid in Peptide Synthesis This table provides a representative overview of common protecting groups used in peptide synthesis.

| Protecting Group | Abbreviation | Cleavage Conditions | Common Use |

| Trifluoroacetyl | TFA | Basic hydrolysis (e.g., aq. NH₃) | Amine protection, often in gas chromatography |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) | Boc-strategy solid-phase peptide synthesis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Fmoc-strategy solid-phase peptide synthesis |

Preparation of Novel Scaffolds for Materials Science

The application of amino acids and their derivatives is expanding from biology into materials science. The ability of peptides to self-assemble into well-ordered nanostructures offers a "bottom-up" approach to creating novel functional materials. Peptides incorporating cyclic β-amino acids, such as 2-aminocyclopentane-1-carboxylic acid, have been shown to self-assemble into nanostructures like fibers, gels, and vesicles. rsc.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

By extension, polymers and oligomers synthesized from 1-aminocyclopentanecarboxylic acid are expected to form unique, ordered materials. The rigid cyclopentane units can influence the polymer backbone's conformation, potentially leading to materials with tailored mechanical, thermal, or optical properties. nih.gov For example, polyamides synthesized from this building block would feature regularly spaced, rigid cyclopentane moieties along the polymer chain. rasayanjournal.co.inbritannica.com These scaffolds could find applications in areas such as tissue engineering, where the biocompatible nature of amino acids is advantageous, or in the development of smart materials where the peptide-like structure can respond to environmental stimuli. beilstein-journals.org The self-assembly process can lead to the formation of hydrogels, nanofibers, and other nanomaterials with potential uses in drug delivery and regenerative medicine. rsc.org

Development of Analogues and Derivatives

The structure of 1-aminocyclopentanecarboxylic acid can be systematically modified to fine-tune its properties and investigate its influence on larger systems. The development of analogues and derivatives is a key strategy for probing structure-reactivity and structure-function relationships.

Derivatives of 1-aminocyclopentanecarboxylic acid can be synthesized by modifying either the amine or carboxylic acid groups, or by adding substituents to the cyclopentane ring itself. The N-trifluoroacetyl group is just one of many possible modifications to the amino group. Other common protecting groups like Boc and Fmoc are widely used, particularly in peptide synthesis, each offering different deprotection strategies that allow for orthogonal synthesis schemes. acs.org

The carboxylic acid can be converted into esters, amides, or other functional groups to create a diverse library of compounds. Furthermore, functional groups can be introduced onto the cyclopentane ring, although this often requires more complex, multi-step synthetic routes starting from different cyclic precursors. google.com These modifications can alter the steric bulk, electronics, and conformational preferences of the amino acid building block.

Table 2: Examples of Synthetic Derivatives of 1-Aminocyclopentanecarboxylic Acid This table illustrates common synthetic modifications to the parent amino acid.

| Derivative Name | Modification Site | Reagents/Conditions | Potential Use |

| N-Boc-1-aminocyclopentanecarboxylic acid | Amino Group | Di-tert-butyl dicarbonate, Base | Peptide Synthesis |

| N-Fmoc-1-aminocyclopentanecarboxylic acid | Amino Group | 9-fluorenylmethyl chloroformate, Base | Peptide Synthesis |

| 1-Aminocyclopentanecarboxylic acid methyl ester | Carboxyl Group | Methanol (B129727), Acid catalyst (e.g., SOCl₂) | Synthetic Intermediate |

| 1-(Trifluoroacetylamino)cyclopentanecarboxamide | Carboxyl Group | Amine source, Coupling agent (e.g., DCC) | Building block for complex amides |

Investigation of Structure-Reactivity Relationships in Advanced Organic Systems

The rigid structure of 1-aminocyclopentanecarboxylic acid provides an excellent platform for studying structure-reactivity relationships. In peptide chemistry, the reactivity of both the amine and carboxylic acid groups during coupling reactions can be influenced by the steric hindrance imposed by the cyclic structure. bachem.comglobalresearchonline.netamericanpeptidesociety.org The rate of peptide bond formation may differ when compared to acyclic amino acids like alanine (B10760859) or leucine, and specialized coupling reagents may be required to achieve high yields and minimize side reactions. peptide.com

Future Research Directions and Emerging Methodologies

Novel Synthetic Routes and Catalytic Systems

The development of more efficient and stereoselective synthetic methods for 1-Trifluoroacetylaminocyclopentanecarboxylic acid is a primary area of future investigation. Current approaches often rely on traditional multi-step procedures that can be time-consuming and generate significant waste.

Future research will likely focus on the development of novel catalytic systems to streamline the synthesis. For instance, the use of chiral catalysts could enable the direct asymmetric synthesis of specific stereoisomers of the parent 1-aminocyclopentanecarboxylic acid, which can then be trifluoroacetylated. This would be a significant advancement over current methods that may require chiral resolution.

Furthermore, exploring alternative trifluoroacetylating agents beyond the commonly used trifluoroacetic anhydride (B1165640) could lead to milder reaction conditions and improved yields. The investigation of enzyme-catalyzed acylation presents another promising avenue, potentially offering high selectivity and sustainability.

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalyst Type | Potential Reaction | Advantages |

| Chiral Lewis Acids | Asymmetric Strecker synthesis of precursor amino acid | High enantioselectivity, potential for catalytic turnover |

| Organocatalysts | Asymmetric functionalization of cyclopentane (B165970) rings | Metal-free, often milder conditions |

| Hydrolase Enzymes | Kinetic resolution or asymmetric acylation | High stereoselectivity, environmentally benign |

| Transition Metal Catalysts | C-H activation/functionalization of cyclopentane | Step-economy, direct functionalization |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of flow chemistry for the synthesis of this compound is a key future direction that promises enhanced safety, efficiency, and scalability.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. google.com Moreover, the reduced reaction volumes in flow systems can mitigate the risks associated with handling highly reactive reagents. Researchers are expected to develop telescoped flow processes where multiple synthetic steps are performed in a continuous sequence without the need for isolating intermediates. google.com

Sustainable synthesis will also involve the exploration of greener solvents and reagents. The use of immobilized enzymes or catalysts in flow reactors could facilitate their recovery and reuse, further enhancing the economic and environmental viability of the synthesis.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of a trifluoroacetyl group and a cyclopentane carboxylic acid moiety suggests a rich and largely unexplored reactivity for this molecule. Future research will delve into new chemical transformations to expand its synthetic utility.

For example, the trifluoroacetyl group, while generally stable, can be selectively removed under specific conditions, allowing for further derivatization of the amino group. acs.org Investigating the selective activation of the carboxylic acid group in the presence of the trifluoroacetamide (B147638) will be crucial for its use in peptide synthesis and the creation of novel polymers.

The cyclopentane ring itself can be a platform for further functionalization. Research into late-stage C-H activation of the cyclopentane backbone could provide access to a diverse range of derivatives with unique structural and functional properties. Understanding the influence of the N-trifluoroacetyl group on the regioselectivity of these reactions will be a key area of study.

Advanced Characterization Techniques for Dynamic Systems

A deeper understanding of the conformational dynamics and intermolecular interactions of this compound is essential for its application in areas such as drug design and materials science. Advanced characterization techniques will play a pivotal role in these investigations.

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can provide insights into the conformational preferences of the cyclopentane ring and the rotational barrier of the N-acyl group. These studies are crucial for designing molecules with specific three-dimensional structures.

For studying its interactions in biological or material systems, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and kinetics. Furthermore, advanced mass spectrometry techniques can be employed to characterize its metabolic fate or degradation pathways in complex environments. The development of analytical methods for detecting and quantifying fluorinated compounds in various matrices will also be an important area of research. soilwise-he.eunih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Trifluoroacetylaminocyclopentanecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclopentane ring functionalization with trifluoroacetyl and amino groups. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis to prevent side reactions .

- Purification : Employ reverse-phase HPLC or column chromatography to isolate the compound, ensuring >95% purity (validated via LC-MS) .

- Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via <sup>19</sup>F NMR to track trifluoroacetyl group incorporation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to verify cyclopentane ring geometry and trifluoroacetyl group attachment. Compare spectra with simulated data or reference compounds .

- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.1) and detects impurities .

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling fluorinated cyclopentane derivatives like this compound?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoroacetyl byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated cyclopentane derivatives?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trifluoroacetyl with cyano groups) to isolate contributions to activity .

- Computational Modeling : Use DFT calculations to predict binding affinities to target enzymes (e.g., proteases) and validate with surface plasmon resonance (SPR) assays .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., IC50 in enzyme inhibition vs. cytotoxicity in cell lines) to identify assay-specific artifacts .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?

- Methods :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions and minimize hydrolysis of the trifluoroacetyl group .

- Storage : Aliquot and store at -80°C for long-term stability; avoid freeze-thaw cycles .

Q. How can researchers design experiments to investigate the metabolic fate of this compound in biological systems?

- Experimental Design :

- Isotopic Labeling : Synthesize a <sup>13</sup>C-labeled version to track metabolic pathways via LC-MS/MS .

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation, defluorination) .

- In Vivo Studies : Administer to model organisms (e.g., rodents) and collect plasma/urine for metabolite profiling .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent NMR spectra for this compound across different laboratories?

- Solutions :

- Standardization : Use deuterated solvents (e.g., D2O or CDCl3) from the same supplier to eliminate solvent-induced shifts .

- Referencing : Calibrate spectra with internal standards (e.g., TMS for <sup>1</sup>H, CFCl3 for <sup>19</sup>F) .

- Collaborative Validation : Share raw data via platforms like NMRium for cross-lab verification .

Q. What advanced techniques can elucidate the compound’s interaction with biological membranes?

- Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics .

- Neutron Scattering : Study membrane penetration depth using deuterated analogs .

- Molecular Dynamics Simulations : Model interactions with phospholipid headgroups to predict permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.